molecular formula C10H11ClFN B13045326 7-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

7-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13045326
M. Wt: 199.65 g/mol
InChI Key: DRUAHYFELNRGHJ-UHFFFAOYSA-N
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Description

7-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound with a complex structure that includes both chlorine and fluorine atoms.

Preparation Methods

The synthesis of 7-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. One common synthetic route starts with the halogenation of a naphthalene derivative, followed by amination under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

7-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:

Scientific Research Applications

7-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:

Mechanism of Action

The mechanism by which 7-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can lead to changes in cellular processes, including inhibition of enzyme activity or modulation of receptor signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar compounds to 7-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine include:

These comparisons highlight the unique combination of chlorine and fluorine in this compound, which contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C10H11ClFN

Molecular Weight

199.65 g/mol

IUPAC Name

7-chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C10H11ClFN/c11-8-5-7-6(4-9(8)12)2-1-3-10(7)13/h4-5,10H,1-3,13H2

InChI Key

DRUAHYFELNRGHJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC(=C(C=C2C1)F)Cl)N

Origin of Product

United States

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